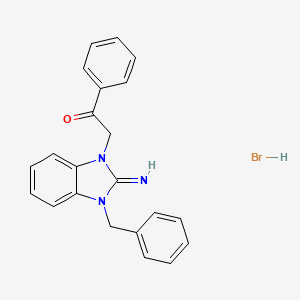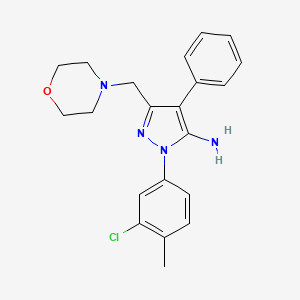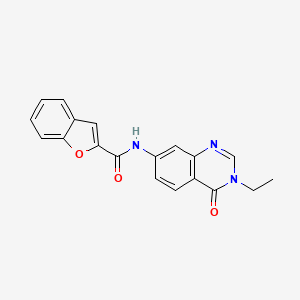![molecular formula C17H26ClNO7 B5225424 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5225424.png)
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as carvedilol, is a beta-blocker medication used for the treatment of hypertension, heart failure, and angina. It was first synthesized in 1987 by a team of scientists at E.R. Squibb & Sons Pharmaceuticals. Since then, it has become a widely used medication due to its effectiveness and relatively low incidence of side effects.
作用機序
Carvedilol works by blocking the beta receptors in the heart and blood vessels. This reduces the effects of the stress hormones adrenaline and noradrenaline, which can increase heart rate and blood pressure. Additionally, carvedilol has antioxidant properties, which may contribute to its beneficial effects on cardiovascular health.
Biochemical and physiological effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure, which can help reduce the workload on the heart and improve heart function. It also dilates blood vessels, which can improve blood flow and reduce the risk of blood clots. Finally, carvedilol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been extensively studied, making it a reliable choice for experiments. However, carvedilol has limitations as well. Its effects on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model. Additionally, its use in experiments may be limited by ethical considerations, as it is a medication used for human treatment.
将来の方向性
There are several future directions for research on carvedilol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Carvedilol has been shown to have antioxidant properties, which may help protect against the oxidative stress and inflammation that contribute to these diseases. Additionally, it has been studied for its potential use in treating glaucoma, as it may help reduce intraocular pressure. Finally, researchers may continue to study carvedilol's effects on cardiovascular health, particularly in combination with other medications.
合成法
The synthesis of carvedilol involves several steps. The starting material is 2-chloro-5-methylphenol, which is reacted with 2-bromoethanol to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to form N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of carvedilol, which is the form used in medicine.
科学的研究の応用
Carvedilol has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of heart failure. Additionally, it has been studied for its potential use in treating other conditions, such as glaucoma and neurodegenerative diseases.
特性
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-4-5-14(16)15(12-13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXPTVBGASFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)

![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
![ethyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5225419.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5225438.png)
